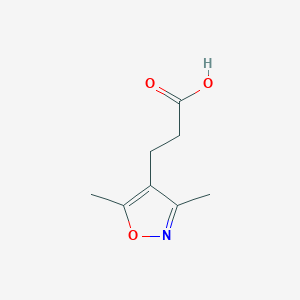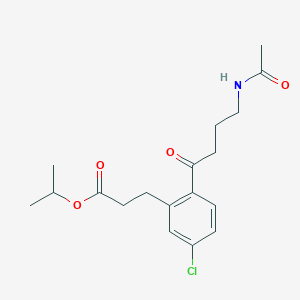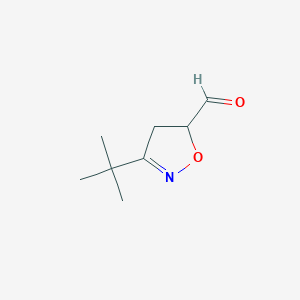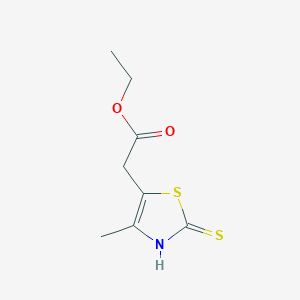
Alanine 2,6-dichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine 2,6-dichlorophenyl ester is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of alanine, an amino acid that is commonly found in proteins. The 2,6-dichlorophenyl ester group is a functional group that can modify the properties of alanine and make it useful for specific applications.
Mecanismo De Acción
The mechanism of action of alanine 2,6-dichlorophenyl ester is related to its ability to modify specific amino acids in a protein. This modification can alter the properties of the protein and affect its function. For example, this compound can modify the amino acid cysteine to create a thioester bond, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific amino acids that are modified. For example, modification of cysteine can affect protein-protein interactions, while modification of lysine can affect protein-DNA interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alanine 2,6-dichlorophenyl ester in lab experiments is its ability to modify specific amino acids in a protein. This can provide insight into the function of the protein and its interactions with other molecules. However, one limitation of using this compound is that it can only modify specific amino acids, which may limit its usefulness for certain applications.
Direcciones Futuras
There are several future directions for research involving alanine 2,6-dichlorophenyl ester. One potential direction is to study the effects of this compound on specific proteins and their interactions with other molecules. Another direction is to develop new methods for synthesizing and modifying this compound, which could expand its usefulness for scientific research. Additionally, further research could explore the potential applications of this compound in fields such as drug discovery and biotechnology.
Métodos De Síntesis
The synthesis of alanine 2,6-dichlorophenyl ester can be achieved through a variety of methods. One common method involves the reaction of alanine with 2,6-dichlorophenyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound and hydrogen chloride gas.
Aplicaciones Científicas De Investigación
Alanine 2,6-dichlorophenyl ester has been used in a variety of scientific research applications. One potential application is as a tool for studying protein structure and function. This compound can be used to modify specific amino acids in a protein and study the effects of these modifications on protein function.
Propiedades
Número CAS |
113366-34-0 |
|---|---|
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
(2,6-dichlorophenyl) (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(12)9(13)14-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3/t5-/m0/s1 |
Clave InChI |
BXBXTVCNKHUTGH-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC1=C(C=CC=C1Cl)Cl)N |
SMILES |
CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
SMILES canónico |
CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
Sinónimos |
Ala-2,6-DPE alanine 2,6-dichlorophenyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



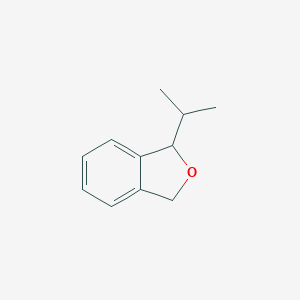





![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


